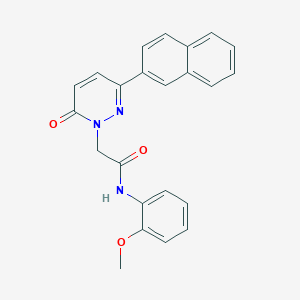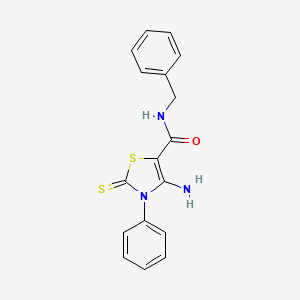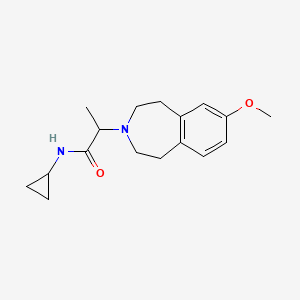![molecular formula C18H24N2O2 B5620620 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B5620620.png)
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a pyrrolidine ring with a cyclopropyl group and an indene moiety, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbenes in the presence of a suitable catalyst.
Attachment of the Indene Moiety: This can be done through a Friedel-Crafts acylation reaction using an indene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone can be compared with other compounds that have similar structural features:
Cyclopropylpyrrolidine Derivatives: These compounds share the cyclopropyl and pyrrolidine moieties but may differ in other functional groups.
Indene Derivatives: Compounds with an indene moiety but different substituents can be compared to understand the impact of various functional groups on their properties.
Uniqueness
The combination of a pyrrolidine ring, a cyclopropyl group, and an indene moiety in this compound makes it unique. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
List of Similar Compounds
- Cyclopropylpyrrolidine derivatives
- Indene derivatives
- Other methanone compounds with similar structural features
Eigenschaften
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-17-8-13-4-2-3-12(13)7-14(17)18(21)20-9-15(11-5-6-11)16(19)10-20/h7-8,11,15-16H,2-6,9-10,19H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPNTYFRHGKSY-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CCCC2=C1)C(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5620557.png)
![1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5620561.png)
![4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid](/img/structure/B5620572.png)

![Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B5620588.png)
![5-HYDROXY-2-[4-(PROPANOYLOXY)BENZAMIDO]BENZOIC ACID](/img/structure/B5620590.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5620602.png)


![[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B5620636.png)
![10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B5620639.png)


